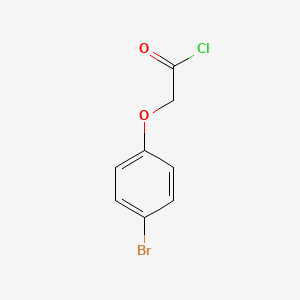

(4-Bromophenoxy)acetyl chloride

CAS No.: 16738-06-0

Cat. No.: VC6055693

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16738-06-0 |

|---|---|

| Molecular Formula | C8H6BrClO2 |

| Molecular Weight | 249.49 |

| IUPAC Name | 2-(4-bromophenoxy)acetyl chloride |

| Standard InChI | InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 |

| Standard InChI Key | WGNGWDLGDORSKX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OCC(=O)Cl)Br |

Introduction

Physicochemical Properties

While direct data on (4-Bromophenoxy)acetyl chloride is limited, properties can be inferred from analogous compounds:

The bromine atom enhances electrophilicity at the carbonyl carbon, making the compound highly reactive toward nucleophiles like amines and alcohols . Its infrared (IR) spectrum typically shows peaks for C=O stretching at 1,659 cm⁻¹ and aromatic C-Br vibrations at 550–650 cm⁻¹ .

Synthesis and Manufacturing

Route from 4-Bromophenoxyacetic Acid

The most common synthesis involves chlorinating 4-bromophenoxyacetic acid:

-

Acid Preparation: 4-Bromophenol reacts with ethyl chloroacetate in a nucleophilic substitution to yield ethyl 4-bromophenoxyacetate .

-

Hydrolysis: The ester is hydrolyzed to 4-bromophenoxyacetic acid using NaOH or HCl .

-

Chlorination: Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to the acyl chloride :

Alternative Methods

-

Direct Chlorination: 4-Bromophenoxyacetyl chloride can be synthesized via Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, though this route suffers from lower regioselectivity .

Applications in Organic Synthesis

Triazole Derivatives for Antibacterial Agents

In a 2017 study, (4-Bromophenoxy)acetyl chloride reacted with thiosemicarbazide to form 1-(2-(4-bromophenoxy)acetyl)thiosemicarbazide, a precursor to 4H-1,2,4-triazole-5-(4-bromophenoxymethyl) sulfides . These derivatives exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in some cases .

Anticancer Agent Precursors

The compound’s acyl chloride group enables amide coupling with amines. For example, reaction with 1-(4-chlorophenyl)ethylamine produced N-(1-(4-chlorophenyl)ethyl)-2-(4-bromophenoxy)acetamide, a candidate with IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Polymer Functionalization

Grafting (4-Bromophenoxy)acetyl chloride onto polystyrene backbones enhances thermal stability (T₅% degradation >300°C) and introduces sites for further halogen exchange reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume